5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole, commonly referred to as CM-PO, is an organic compound belonging to the oxadiazole family. It is a colorless, odorless, liquid compound with a boiling point of 158°C and a melting point of -25°C. It is an important intermediate used in the synthesis of many pharmaceutical agents and is widely used in the laboratory for various studies.
Scientific Research Applications
Novel Synthetic Pathways and Mechanisms
Researchers have explored novel reactions involving 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles, yielding interesting synthetic pathways and mechanisms. For instance, the reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN affords trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their parent alkanes, revealing a unique non-reductive decyanation pathway. This process highlights a novel synthetic route leading to decyanated products, a first in terms of a decyanation process, and proposes plausible mechanisms for these transformations (Sağırlı & Dürüst, 2018).
Antibacterial Activity
The antibacterial activity of derivatives synthesized from 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole has been a significant area of research. A study synthesized novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole and investigated their in-vitro antibacterial activity, showing significant activity against various bacteria. The study also explored structure-activity relationships (SARs), providing insights into the compound's potential as an antibacterial agent (Rai et al., 2010).
Anticancer Potential and Apoptosis Induction
The compound and its derivatives have been evaluated for their potential anticancer properties. For example, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as a novel apoptosis inducer through caspase- and cell-based high-throughput screening. This compound demonstrated good activity against several breast and colorectal cancer cell lines and revealed insights into structure-activity relationships crucial for the development of anticancer agents (Zhang et al., 2005).
Safety And Hazards
The safety data sheet for a similar compound, 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and may be toxic if inhaled . It is recommended to handle the compound with caution, using personal protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSYUUPMPGDIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359502 | |
Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | |
CAS RN |
1822-94-2 | |
Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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